Cas no 1333853-21-6 (N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide)

N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- EN300-26686975
- Z1171982501
- N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide
- AKOS033133078
- 1333853-21-6
-
- インチ: 1S/C20H27N3O2/c1-15-13-25-19(17-8-4-3-5-9-17)16(2)23(15)12-18(24)22-20(14-21)10-6-7-11-20/h3-5,8-9,15-16,19H,6-7,10-13H2,1-2H3,(H,22,24)
- InChIKey: SFJACAHCMHXUCA-UHFFFAOYSA-N
- ほほえんだ: O1CC(C)N(CC(NC2(C#N)CCCC2)=O)C(C)C1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 341.21032711g/mol
- どういたいしつりょう: 341.21032711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686975-0.05g |
1333853-21-6 | 90% | 0.05g |
$212.0 | 2023-09-11 |
N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamideに関する追加情報
Introduction to N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide (CAS No. 1333853-21-6)
N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1333853-21-6, represents a novel molecular entity with a unique structural framework that has the potential to exhibit a wide range of biological activities. The molecular structure of this compound incorporates several key functional groups, including a cyano group, an amide linkage, and a morpholine moiety, which are strategically positioned to interact with biological targets in a specific manner.
The central core of the molecule is the cyclopentyl ring, which is substituted with a cyano group at the 1-position. This substitution not only imparts electronic properties to the molecule but also influences its spatial conformation, potentially affecting its binding affinity and selectivity. The amide group at the 2-position serves as a crucial pharmacophore, facilitating hydrogen bonding interactions with biological targets. Furthermore, the morpholine ring, which is further substituted with dimethyl and phenyl groups at the 3 and 5 positions respectively, introduces additional complexity to the molecule's interactions with biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide with greater accuracy. These studies suggest that the compound may exhibit properties relevant to various therapeutic areas, including central nervous system (CNS) disorders, inflammatory diseases, and cancer. The morpholine moiety, in particular, has been identified as a key structural element that can modulate receptor binding and enhance pharmacological efficacy.
In vitro studies have begun to explore the pharmacological profile of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide. Initial experiments have shown promising results in terms of interaction with specific enzymes and receptors. For instance, preliminary data indicate that the compound may inhibit certain kinases involved in cancer progression, suggesting its potential as an anti-cancer agent. Additionally, interactions with neurotransmitter receptors have been observed, which could make it relevant for treating neurological conditions.
The synthesis of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Key steps include cycloaddition reactions to form the cyclopentyl ring system, followed by nucleophilic substitution to introduce the cyano group. The morpholine ring is typically constructed through cyclization reactions involving appropriately substituted precursors.
The development of novel synthetic routes for this compound has been driven by the need for efficient and scalable production methods. Researchers have explored various catalytic systems and reaction conditions to optimize the synthesis process. These efforts have not only improved the overall yield but also reduced the environmental impact of the manufacturing process. Green chemistry principles have been increasingly applied to ensure that the synthesis of such complex molecules is both sustainable and economically viable.
The analytical characterization of N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide has been conducted using state-of-the-art techniques. High-resolution mass spectrometry (HRMS) has confirmed the molecular structure and purity of the compound. Nuclear magnetic resonance (NMR) spectroscopy has provided detailed information about the chemical environment of each atom in the molecule. Additionally, X-ray crystallography has been used to determine the three-dimensional structure of the compound in its solid state.
Future research directions for N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide include further exploration of its pharmacological properties in vivo. Animal models are being utilized to assess potential therapeutic effects across different disease models. Additionally, studies are being conducted to understand how variations in the molecular structure can influence biological activity. This information will be crucial for designing next-generation compounds with improved efficacy and reduced side effects.
The impact of this research extends beyond academic curiosity; it holds significant implications for drug development pipelines in pharmaceutical companies. By providing insights into novel molecular structures and their interactions with biological targets, studies on N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide contribute to the broader effort of developing new therapeutics for unmet medical needs. The integration of computational modeling with experimental validation represents a powerful approach that can accelerate drug discovery processes.
1333853-21-6 (N-(1-cyanocyclopentyl)-2-(3,5-dimethyl-2-phenylmorpholin-4-yl)acetamide) 関連製品
- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)
- 35969-62-1(7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one)
- 2171848-43-2(4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid)
- 496929-99-8(7-BROMO-D-TRYPTOPHAN)
- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)
- 2171925-58-7(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-2-(propan-2-yl)butanoic acid)
- 1706448-81-8(1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine)
- 2227740-84-1(methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)



